molecular formula C14H20N6O2 B2741096 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919730-08-8

7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2741096
CAS No.: 919730-08-8
M. Wt: 304.354
InChI Key: WSXQLYYEMBHLBE-UHFFFAOYSA-N
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Description

7-Isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with a molecular formula of C14H20N6O2 and a molecular weight of 304.354 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of isopentylamine with a suitable triazine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further drug discovery efforts.

Industry

In industry, this compound can be utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

7-Isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione stands out due to its unique structural features and potential applications. While similar compounds may share some structural similarities, the specific arrangement of atoms and functional groups in this compound contribute to its distinct properties and reactivity.

Properties

IUPAC Name

3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-8(2)5-6-19-12(21)10-11(18(4)14(19)22)15-13-17-16-9(3)7-20(10)13/h8H,5-7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQLYYEMBHLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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